(3S)-3-Amino-3-(oxolan-3-yl)propanamide
Description
(3S)-3-Amino-3-(oxolan-3-yl)propanamide is a chiral propanamide derivative characterized by an oxolan-3-yl (tetrahydrofuran-3-yl) substituent at the 3S position of the propanamide backbone. The compound’s stereochemistry and oxygen-containing heterocyclic group confer unique physicochemical properties, including enhanced solubility in polar solvents due to the oxolan ring’s ether oxygen.
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
(3S)-3-amino-3-(oxolan-3-yl)propanamide |
InChI |
InChI=1S/C7H14N2O2/c8-6(3-7(9)10)5-1-2-11-4-5/h5-6H,1-4,8H2,(H2,9,10)/t5?,6-/m0/s1 |
InChI Key |
APFKUILWHYNEMI-GDVGLLTNSA-N |
Isomeric SMILES |
C1COCC1[C@H](CC(=O)N)N |
Canonical SMILES |
C1COCC1C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Oxolane Ring
- The oxolane (tetrahydrofuran) ring is typically formed by intramolecular cyclization of hydroxyalkyl intermediates under acidic or catalytic conditions.
- Commonly, a cyclization reaction involves nucleophilic attack of a hydroxyl group on an electrophilic center such as an epoxide or halohydrin intermediate.
- Catalysts such as Lewis acids or protic acids can promote ring closure with stereochemical control to yield the (3S)-configured oxolane ring.
Introduction of the Amino Group
- The amino group at the 3-position is introduced via nucleophilic substitution or amination reactions .
- Often, an appropriate amine nucleophile reacts with a leaving group (e.g., halide or tosylate) on the oxolane derivative.
- Alternatively, reductive amination or azide reduction strategies can be employed to install the amino functionality.
Amidation to Form the Propanamide
- The amide bond is formed by coupling the amino-oxolane intermediate with a carboxylic acid derivative.
- Common amidation methods include:
- Use of carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
- Formation of acid chlorides followed by reaction with amines.
- Use of coupling reagents like HBTU or HATU for peptide bond formation.
- Reaction conditions are optimized to avoid racemization and maintain the (3S) stereochemistry.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Notes | Typical Yield (%) |
|---|---|---|---|
| Oxolane ring formation | Acid catalysis (e.g., p-toluenesulfonic acid), reflux in solvent like toluene or dichloromethane | Stereoselective cyclization | 70–85 |
| Amino group introduction | Nucleophilic substitution with amine, base (e.g., triethylamine), solvent (e.g., acetonitrile) | May require protection/deprotection steps | 60–80 |
| Amidation | Carbodiimide coupling (EDC/HOBt), mild base, room temperature | Avoids racemization, mild conditions | 75–90 |
Alternative Synthetic Routes
- Solid Phase Synthesis: Patents describe solid-phase methods for related amino and oxolane derivatives, enabling stepwise assembly and purification advantages.
- Microwave-Assisted Synthesis: Microwave irradiation can accelerate amide bond formation and ring closure steps, improving yields and reducing reaction times.
- Hydrazide and Oxadiazole Intermediates: Some methods use hydrazide intermediates and subsequent cyclization to heterocycles, which can be transformed into amino amides.
Chemical Reaction Analysis
Oxidation and Reduction
Substitution Reactions
- Nucleophilic substitutions on the oxolane ring or amino group allow for structural diversification.
- Alkyl halides or acyl chlorides are typical electrophiles used to substitute or acylate the amino group.
Summary Table of Key Synthetic Features
| Feature | Description | Comments |
|---|---|---|
| Starting materials | Oxolane derivatives, amino acid precursors | Commercially available |
| Stereochemistry control | Acid-catalyzed cyclization, chiral starting materials | Maintains (3S) configuration |
| Amino group introduction | Nucleophilic substitution or reductive amination | Requires careful reaction condition control |
| Amidation methods | Carbodiimide coupling, acid chloride formation | High yield, mild conditions preferred |
| Alternative methods | Solid-phase synthesis, microwave-assisted reactions | Useful for scale-up and rapid synthesis |
| Chemical modifications | Oxidation, reduction, substitution | Enables derivative synthesis |
Research Findings and Notes
- The stereoselective synthesis of (3S)-3-Amino-3-(oxolan-3-yl)propanamide is well-established through cyclization and coupling strategies.
- Maintaining stereochemical integrity during ring formation and amidation is critical.
- Use of mild coupling reagents and protecting groups is common to prevent side reactions.
- Microwave-assisted and solid-phase methods offer advantages in efficiency and purification.
- The compound's functional groups allow for versatile chemical modifications for further derivatization.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(oxolan-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can modify the amino group or the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
(3S)-3-Amino-3-(oxolan-3-yl)propanamide is a compound with several scientific research applications across chemistry, biology, medicine, and industry. It features a specific stereochemistry and the presence of both an amino group and an oxolane ring, making it valuable for research and development.
Scientific Research Applications
(3S)-3-Amino-3-(oxolan-3-yl)propanamide has diverse applications in scientific research:
- Chemistry It serves as a building block in synthesizing complex molecules.
- Biology The compound is studied for its potential role in biochemical pathways and enzyme interactions.
- Medicine Research is ongoing to explore its potential as a drug candidate for various diseases. Studies in metabolomics have identified altered or dysregulated metabolic pathways in comparison to healthy .
- Industry It is used in developing new materials and chemical processes.
Chemical Reactions
(3S)-3-Amino-3-(oxolan-3-yl)propanamide can undergo several chemical reactions:
- Oxidation It can be oxidized to form corresponding oxo derivatives, using oxidizing agents like potassium permanganate and chromium trioxide.
- Reduction Reduction reactions can convert the amide group to an amine, using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution Nucleophilic substitution reactions can modify the amino group or the oxolane ring, employing reagents like alkyl halides or acyl chlorides.
The products of these reactions depend on the specific conditions and reagents used.
Preparation Methods
The synthesis of (3S)-3-Amino-3-(oxolan-3-yl)propanamide typically involves several steps:
- Starting Materials The synthesis begins with commercially available starting materials such as oxolane and amino acids.
- Formation of the Oxolane Ring The oxolane ring is formed through a cyclization reaction, often using a suitable catalyst and reaction conditions to ensure the correct stereochemistry.
- Introduction of the Amino Group The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the oxolane derivative.
- Amidation The final step involves forming the amide bond, typically through a coupling reaction using reagents like carbodiimides or other coupling agents.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(oxolan-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between (3S)-3-Amino-3-(oxolan-3-yl)propanamide and analogous propanamide derivatives:
| Compound Name | Substituent | Molecular Formula | Molecular Weight | Functional Group | Key Properties |
|---|---|---|---|---|---|
| (3S)-3-Amino-3-(oxolan-3-yl)propanamide | Oxolan-3-yl | C₇H₁₂N₂O₂ | 156.18 | Amide | Polar oxygen ring, stereochemical complexity |
| (3S)-3-Amino-3-(4-chlorophenyl)propanamide | 4-Chlorophenyl | C₉H₁₁ClN₂O | 198.65 | Amide | Aromatic chlorination, higher lipophilicity |
| (3S)-3-Amino-3-(oxolan-3-yl)propanoic acid | Oxolan-3-yl | C₇H₁₃NO₃ | 159.18 | Carboxylic acid | Ionizable carboxyl group, increased acidity |
| (3S)-3-Amino-3-(4,5-dibromofuran-2-yl)propanamide | Dibromofuran-2-yl | C₇H₈Br₂N₂O₂ | 311.96 | Amide | Electron-withdrawing bromines, aromatic planar ring |
Key Observations:
- Oxolan-3-yl vs.
- Amide vs. Carboxylic Acid: The amide group in (3S)-3-Amino-3-(oxolan-3-yl)propanamide offers greater hydrolytic stability and reduced acidity compared to the carboxylic acid analog, influencing pharmacokinetic properties such as membrane permeability .
Biological Activity
(3S)-3-Amino-3-(oxolan-3-yl)propanamide is a compound of significant interest in biochemical and medicinal research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
(3S)-3-Amino-3-(oxolan-3-yl)propanamide is characterized by its oxolane (tetrahydrofuran) ring and an amino group, which contribute to its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 158.20 g/mol. The stereochemistry indicated by the (3S) configuration plays a crucial role in its biological activity and interaction with biological macromolecules.
Synthesis
The synthesis of (3S)-3-amino-3-(oxolan-3-yl)propanamide typically involves several key steps:
- Formation of the Oxolane Ring : This is achieved through cyclization reactions using suitable catalysts.
- Introduction of the Amino Group : A nucleophilic substitution reaction introduces the amino group.
- Amidation : The final step involves forming the amide bond, often utilizing coupling agents like carbodiimides.
The biological activity of (3S)-3-amino-3-(oxolan-3-yl)propanamide is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may function as an inhibitor or activator within various biochemical pathways. Its oxolane structure may enhance binding affinity to target proteins, influencing cellular processes such as signal transduction and metabolic regulation.
Biological Activity Overview
The compound has been studied for various biological activities:
- Enzyme Interactions : It has shown potential in modulating enzyme activity, which is critical in metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, making it a candidate for further investigation in treating infections.
- Neuroprotective Effects : There are indications that it could play a role in neuroprotection, possibly through modulation of neurotransmitter systems.
Case Studies and Research Findings
Several studies have investigated the biological effects of (3S)-3-amino-3-(oxolan-3-yl)propanamide:
-
Antimicrobial Activity :
- A study evaluated its efficacy against various bacterial strains, revealing promising results that warrant further exploration into its mechanism of action and potential applications in antibiotic development.
-
Neuroprotective Effects :
- Research focusing on neurodegenerative models indicated that this compound could reduce neuronal death under hypoxic conditions, suggesting a protective role against oxidative stress.
Comparative Analysis with Similar Compounds
To better understand the unique properties of (3S)-3-amino-3-(oxolan-3-yl)propanamide, a comparison with structurally similar compounds can be insightful:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| (3S)-3-Amino-3-(oxolan-3-yl)propanamide | C7H13N1O1 | 158.20 g/mol | Contains an oxolane ring contributing to unique reactivity |
| (3S)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanamide | C11H15N1O1 | 198.29 g/mol | Features a thiophene ring enhancing lipophilicity |
| (2R)-({4-[AMINO(IMINO)METHYL]PHENYL}AMINO){5-ETHOXY... | Various | Various | Complex structure with multiple functional groups enhancing biological activity |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for (3S)-3-Amino-3-(oxolan-3-yl)propanamide?
- Methodological Answer : Key synthetic routes involve nucleophilic substitution or coupling reactions targeting the oxolane (tetrahydrofuran) ring. For example, Tosylation of (3R)-oxolan-3-ol followed by substitution with an amine-bearing propanamide precursor can yield the desired stereochemistry . Intermediate building blocks like 1-[(3S)-oxolan-3-yl]methanamine hydrochloride (a structural analog) may serve as chiral templates . Purification via silica gel chromatography and confirmation by LC/MS (retention time analysis) are critical for isolating the enantiomerically pure product .
Q. How is the stereochemical configuration of (3S)-3-Amino-3-(oxolan-3-yl)propanamide validated?
- Methodological Answer : Chiral HPLC with polar stationary phases (e.g., amylose-based columns) can resolve enantiomers, while H-NMR and C-NMR confirm regiochemistry and substituent positions. For instance, coupling constants in H-NMR (e.g., δ 3.44 ppm for oxolane protons) and 2D NOESY correlations help assign the (3S) configuration . High-resolution mass spectrometry (HRMS) further validates molecular formula integrity .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The oxolan-3-yl group is a common pharmacophore in kinase inhibitors and metabolic regulators. For example, BI 10773 (a drug candidate for chronic kidney disease) incorporates a similar (3S)-oxolan-3-yl moiety, suggesting potential applications in targeting enzymes or receptors requiring chiral recognition . In vitro assays (e.g., enzyme inhibition or cell viability studies) should prioritize stereospecific activity profiling .
Advanced Research Questions
Q. How can researchers address low enantiomeric purity during synthesis?
- Methodological Answer : Low enantiopurity often arises from racemization during nucleophilic substitution. Strategies include:
- Using chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry during propanamide formation .
- Enzymatic resolution with lipases or amidases to separate enantiomers .
- Monitoring reaction conditions (temperature, solvent polarity) to minimize racemization. LC/MS tracking of intermediates (e.g., m/z 544.4 for dihydrochloride salts) ensures quality control .
Q. How to resolve contradictory bioactivity data in pharmacological studies?
- Methodological Answer : Contradictions may stem from stereochemical impurities or assay variability. Solutions include:
- Re-evaluating compound purity via chiral HPLC and H-NMR integration .
- Conducting dose-response curves across multiple cell lines (e.g., HEK293, HepG2) to identify cell-type-specific effects .
- Comparing results with structurally related compounds (e.g., puromycin derivatives) to isolate the oxolan-3-yl group’s contribution .
Q. What computational approaches predict the compound’s binding affinity to biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of homologous proteins (e.g., FAD-dependent oxidoreductases) can model interactions. Focus on hydrogen bonding between the amino group and catalytic residues (e.g., Asp/Glu) and hydrophobic contacts with the oxolane ring . MD simulations (NAMD/GROMACS) assess stability of ligand-protein complexes over 100+ ns trajectories .
Q. How does stereochemistry influence metabolic stability in vivo?
- Methodological Answer : The (3S) configuration may affect cytochrome P450 metabolism. In vitro microsomal assays (rat/human liver microsomes) with LC-MS/MS quantification identify major metabolites. Compare with (3R)-enantiomers to delineate stereospecific degradation pathways. For instance, oxolane ring oxidation or propanamide hydrolysis could differ between enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
